molecular formula C19H19N3O3 B12452499 1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12452499
M. Wt: 337.4 g/mol
InChI Key: NNPLNKBTRDRNRK-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with potential applications in various fields of science and industry. This compound features a pyrrol-2-one core, which is a five-membered lactam ring, substituted with benzyl, dimethyl, and nitrophenylamino groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials such as benzylamine, dimethylacetoacetate, and 3-nitroaniline under controlled conditions. The reaction may proceed through intermediate steps involving cyclization and amination reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and nitrophenyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under suitable conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield 1-benzyl-3,4-dimethyl-5-[(3-aminophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

1-Benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrol-2-one core can interact with biological macromolecules. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

  • 1-Benzyl-3,4-dimethyl-5-[(3-aminophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
  • 1-Benzyl-3,4-dimethyl-5-[(4-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
  • 1-Benzyl-3,4-dimethyl-5-[(3-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness: 1-Benzyl-3,4-dimethyl-5-[(3-nitrophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of the nitrophenyl group, in particular, can influence its reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

1-benzyl-3,4-dimethyl-2-(3-nitroanilino)-2H-pyrrol-5-one

InChI

InChI=1S/C19H19N3O3/c1-13-14(2)19(23)21(12-15-7-4-3-5-8-15)18(13)20-16-9-6-10-17(11-16)22(24)25/h3-11,18,20H,12H2,1-2H3

InChI Key

NNPLNKBTRDRNRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1NC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3)C

Origin of Product

United States

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